

# A Comparative Efficacy Analysis of Caustinerf and Calcium Hydroxide in Pulpotomy Procedures

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Caustinerf |           |
| Cat. No.:            | B024732    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pulp Therapy Agents

The selection of an appropriate pulp capping material is critical to the success of vital pulp therapy, particularly in pulpotomy procedures. The ideal agent should promote healing, prevent bacterial invasion, and preserve the vitality of the radicular pulp. This guide provides a detailed comparison of two distinctly different materials used in pulpotomy: **Caustinerf**, a pulp devitalizing agent, and calcium hydroxide, the traditional gold standard known for its ability to induce hard tissue formation.

This comparison is based on an analysis of available experimental data for each material type. It is important to note a significant lack of direct, head-to-head clinical trials comparing **Caustinerf** with calcium hydroxide. Therefore, this guide synthesizes data from studies evaluating each material, or materials with analogous mechanisms of action, to provide a comprehensive overview of their respective efficacies.

# **Material Composition and Mechanism of Action**

The fundamental difference between **Caustinerf** and calcium hydroxide lies in their chemical composition and their intended biological effect on the remaining pulp tissue. **Caustinerf** aims to fix or "devitalize" the tissue, rendering it inert, while calcium hydroxide seeks to stimulate a regenerative response.



| Material             | Key Active Ingredients                                     | Primary Mechanism of Action                                                                                                                                                                                                                                                                                                                                                                        |
|----------------------|------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Caustinerf Forte     | Paraformaldehyde,<br>Lidocaine[1][2]                       | Pulp Devitalization: Paraformaldehyde, a polymer of formaldehyde, acts as a fixative. It coagulates proteins in the pulp tissue, leading to necrosis and rendering the tissue inert.[2] This process is intended to eliminate sensitivity and prevent bacterial proliferation within the fixed tissue. Lidocaine is included for its anesthetic properties to reduce pain during the procedure.[2] |
| Caustinerf Arsenical | Arsenic Trioxide, Lidocaine,<br>Ephedrine Hydrochloride[3] | Pulp Necrosis: Arsenic trioxide is a potent cytotoxic agent that induces rapid and complete necrosis of the dental pulp.[4] Due to its high toxicity and potential for carcinogenicity and tissue necrosis beyond the pulp, its use is highly controversial and has been recommended for withdrawal by European health authorities.[4]                                                             |
| Calcium Hydroxide    | Calcium Hydroxide                                          | Hard Tissue Induction: When placed in contact with pulp tissue, its high pH (around 12.5) induces a superficial, self-limiting necrosis of the adjacent pulp layer.[5] This sterile necrotic zone is believed to stimulate the                                                                                                                                                                     |



underlying undifferentiated pulp cells to differentiate into odontoblast-like cells, which then form a reparative dentin bridge.[6][7] This bridge acts as a protective barrier for the remaining vital pulp tissue.

# Comparative Efficacy: A Review of Clinical and Radiographic Outcomes

The success of a pulpotomy agent is measured by both clinical and radiographic outcomes over time. Clinical success is typically defined by the absence of adverse signs and symptoms such as pain, swelling, or abscess formation. Radiographic success is determined by the absence of pathological changes like internal or external root resorption, furcal radiolucency, and the presence of a continuous hard tissue bridge in the case of vital pulp therapy agents.

## Calcium Hydroxide: Success Rates in Pulpotomy

Calcium hydroxide has been extensively studied, though its efficacy, particularly in primary teeth, is debated due to concerns about internal resorption.[8] Success rates can be variable.

Table 1: Clinical and Radiographic Success Rates of Calcium Hydroxide Pulpotomy in Primary Teeth (Systematic Review Data)

| Follow-up Period | Mean Clinical<br>Success Rate | Mean Radiographic<br>Success Rate | Data Source |
|------------------|-------------------------------|-----------------------------------|-------------|
| 6 Months         | 91.8%                         | 74.2%                             | [9]         |
| 12 Months        | 79.0%                         | 63.7%                             | [9]         |

Data from a 2024 systematic review and meta-analysis comparing Biodentine to calcium hydroxide.



# Paraformaldehyde-Based Agents (Formocresol as a Proxy for Caustinerf)

Direct clinical trial data on **Caustinerf** Forte is scarce. However, formocresol, which also releases formaldehyde, has been widely used and studied, providing insight into the performance of devitalizing agents.

Table 2: Clinical and Radiographic Success Rates of Formocresol Pulpotomy in Primary Teeth

| Study                                                 | Follow-up Period | Clinical Success<br>Rate | Radiographic<br>Success Rate |
|-------------------------------------------------------|------------------|--------------------------|------------------------------|
| Sunitha B, et al.<br>(2017)                           | 24 Months        | 94%                      | 88%                          |
| Holan G, et al. (as cited in Sunitha B, et al., 2017) | Not Specified    | 83%                      | Not Specified                |
| Systematic Review<br>(as cited in a 2019<br>review)   | Varied           | 90.9% - 100%             | 90.5% - 95.2%                |

# **Experimental Protocols: A Generalized Approach**

The following outlines a generalized methodology for a randomized clinical trial evaluating pulpotomy agents, based on protocols described in the reviewed literature.

#### Patient Selection:

- Inclusion criteria typically involve patients with deep carious lesions in primary or permanent molars where caries removal results in pulp exposure.
- Teeth should be vital, with no clinical or radiographic signs of irreversible pulpitis or radicular pathology (e.g., no spontaneous pain, no furcal radiolucency, no pathological root resorption).
- Informed consent is obtained from the patient or guardian.



#### Pulpotomy Procedure:

- Local anesthesia is administered, and the tooth is isolated with a rubber dam.
- Carious dentin is excavated, and the coronal pulp is amputated to the level of the canal orifices using a sterile, sharp excavator or a high-speed bur.
- The pulp chamber is irrigated with a hemostatic agent (e.g., sterile saline, sodium hypochlorite) and gentle pressure is applied with a cotton pellet to achieve hemostasis.
- The assigned pulpotomy agent (e.g., a paste of calcium hydroxide or a pellet of Caustinerf) is placed over the radicular pulp stumps.
- A sealing base material (e.g., Zinc Oxide Eugenol, Glass Ionomer Cement) is placed over the agent.
- The tooth is restored with a definitive restoration, often a stainless steel crown in primary teeth, to ensure a coronal seal.

#### Follow-up and Evaluation:

- Patients are recalled for clinical and radiographic evaluation at predefined intervals (e.g.,
  6, 12, and 24 months).
- Clinical Evaluation: Assessment for pain, tenderness to percussion, swelling, sinus tract formation, and abnormal mobility.
- Radiographic Evaluation: Periapical radiographs are taken to assess for internal/external root resorption, furcal/periapical radiolucency, and integrity of the lamina dura. For vital pulp therapy agents like calcium hydroxide, the formation of a dentin bridge is also evaluated.

# **Visualizing the Biological Pathways**

The interaction of these materials with the pulp tissue follows distinct pathways. **Caustinerf** induces a state of tissue fixation, while calcium hydroxide initiates a biological repair process. The diagrams below illustrate these contrasting mechanisms.





Click to download full resolution via product page

Caption: Workflow of pulp devitalization by Caustinerf Forte.





Click to download full resolution via product page

Caption: Mechanism of hard tissue induction by Calcium Hydroxide.

### Conclusion

**Caustinerf** and calcium hydroxide represent two fundamentally different philosophies in pulpotomy: devitalization versus regeneration.



- Caustinerf Forte, through its active ingredient paraformaldehyde, aims to fix the remaining pulp tissue, rendering it inert. Data from related formaldehyde-releasing agents like formocresol show high clinical and radiographic success rates, suggesting that pulp fixation can be a viable short- to medium-term strategy for retaining asymptomatic teeth. However, concerns over the toxicity and potential carcinogenicity of formaldehyde-releasing agents persist. The arsenical version of Caustinerf is considered obsolete and dangerous due to the high toxicity of arsenic trioxide.[4]
- Calcium Hydroxide has been the historical benchmark for vital pulp therapy, with the goal of
  preserving pulp vitality and inducing a natural hard tissue barrier.[6][7] While it can be
  successful, its performance, especially in primary teeth, is often unpredictable, with lower
  radiographic success rates over time and a known risk of inducing internal resorption.[8][9]

For drug development professionals and researchers, the trend in vital pulp therapy is moving away from devitalizing agents towards more biocompatible, bioactive materials that can reliably stimulate tissue regeneration. While calcium hydroxide laid the groundwork for this approach, its limitations have spurred the development of newer materials like Mineral Trioxide Aggregate (MTA) and other calcium silicate-based cements, which often show superior outcomes in clinical trials. The data suggests that while pulp fixation has demonstrated clinical success, the future of pulpotomy lies in harnessing and improving upon the regenerative potential first demonstrated by calcium hydroxide. Further well-designed, long-term randomized controlled trials are needed to definitively establish the efficacy of all available pulpotomy agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. nstomatologia.pl [nstomatologia.pl]
- 2. researchgate.net [researchgate.net]
- 3. aapd.org [aapd.org]
- 4. researchgate.net [researchgate.net]



- 5. Clinical and Radiographic Evaluation of Four Different Pulpotomy Agents in Primary Molars: A Longitudinal Study PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Histopathological Comparison of Pulpal Response to Chitra-CPC and Formocresol used as Pulpotomy Agents in Primary Teeth: A Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmolbiol.org [cellmolbiol.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of Caustinerf and Calcium Hydroxide in Pulpotomy Procedures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024732#comparative-efficacy-of-caustinerf-vs-calcium-hydroxide-in-pulpotomy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com